molecular formula C12H18O2 B7996531 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B7996531
M. Wt: 194.27 g/mol
InChI Key: HRLUWVGTZFSBCD-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxy-3,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of 1-(4-ethoxy-3,5-dimethylphenyl)ethane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone.

    Reduction: 1-(4-Ethoxy-3,5-dimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-ethoxy-3,5-dimethylphenyl)ethanol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The ethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.

Comparison with Similar Compounds

    1-(4-Methoxy-3,5-dimethylphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxy-3,5-dimethylphenyl)ethanone: The ketone analog of the compound.

    1-(4-Ethoxy-3,5-dimethylphenyl)ethane: The fully reduced form of the compound.

Uniqueness: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanol is unique due to the presence of both ethoxy and ethanol groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(4-ethoxy-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-12-8(2)6-11(10(4)13)7-9(12)3/h6-7,10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLUWVGTZFSBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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